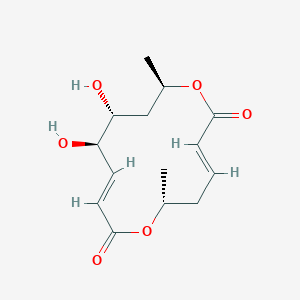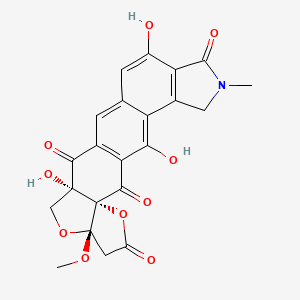
Colletodiol
Übersicht
Beschreibung
Colletodiol is a fungal metabolite that has been found in various fungal species, including Colletotrichum capsici and Diplogelasinospora grovesii. It is known for its immunosuppressant and antiviral activities, making it a compound of interest in both medical and biological research .
Wissenschaftliche Forschungsanwendungen
Colletodiol has a wide range of scientific research applications:
Wirkmechanismus
Colletodiol exerts its effects through its immunosuppressant and antiviral activities. It inhibits the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide, with IC50 values of 12 and 5 μg/mL, respectively . Additionally, this compound inhibits influenza A viral replication in HeLa-IAV-Luc cells . The molecular targets and pathways involved in these activities include the inhibition of specific cellular processes that are essential for immune response and viral replication .
Biochemische Analyse
Biochemical Properties
Colletodiol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide (LPS), with IC50 values of 12 and 5 μg/mL, respectively . Additionally, this compound inhibits influenza A viral replication in HeLa-IAV-Luc cells . These interactions suggest that this compound may modulate immune responses and viral replication through its biochemical properties.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s immunosuppressive activity is evident in its ability to inhibit the proliferation of mouse splenocytes . Furthermore, its antiviral activity against influenza A virus in HeLa-IAV-Luc cells indicates its potential to interfere with viral replication and host cell responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific targets within cells, leading to the inhibition of immune cell proliferation and viral replication
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under certain conditions, but its degradation and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have provided insights into the temporal dynamics of this compound’s activity, highlighting its potential for sustained immunosuppressive and antiviral effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunosuppressive and antiviral activities without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The metabolic flux and levels of metabolites influenced by this compound are areas of active research. These interactions may play a role in its immunosuppressive and antiviral properties, as well as its overall metabolic stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The transport and distribution mechanisms of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of this compound and its effects on cellular processes are areas of ongoing investigation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Colletodiol can be synthesized through various methods, including the use of specifically labeled trienes in cultures of Cytospora species. The incorporation of these trienes into the macrodiolide structure of this compound has been demonstrated in biomimetic reactions . The synthesis involves oxidation steps that convert intermediates like colletoketol into this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Colletodiol undergoes various chemical reactions, including oxidation and reduction. The biomimetic oxidation of intermediates like colletoketol to this compound is a key reaction in its biosynthesis .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents and catalysts that promote the formation of the macrodiolide structure. Conditions often involve mild temperatures and the use of solvents that facilitate the reactions .
Major Products Formed
The major products formed from the reactions involving this compound include other macrodiolides like colletoketol and grahamimycin A. These products are often formed through single oxidation steps from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colletoketol: A related macrodiolide that is an intermediate in the biosynthesis of colletodiol.
Grahamimycin A: Another macrodiolide formed through oxidation steps from this compound.
Halosmysin A: A novel 14-membered macrodiolide isolated from marine fungi, which shares structural similarities with this compound.
Uniqueness
This compound is unique due to its specific immunosuppressant and antiviral activities, which are not as pronounced in similar compounds. Its biosynthesis pathway and the specific reactions it undergoes also distinguish it from other macrodiolides .
Eigenschaften
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21142-67-6 | |
| Record name | Colletodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLLETODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)


![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)





![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)